3,5,5-Trimethylhexane-2,4-dione
Description
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3,5,5-trimethylhexane-2,4-dione |
InChI |
InChI=1S/C9H16O2/c1-6(7(2)10)8(11)9(3,4)5/h6H,1-5H3 |
InChI Key |
UXRUIIASLOKITP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)C(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5,5-Trimethylhexane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of 2,2,5-trimethylhexane-3,4-dione with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of 3,5,5-Trimethylhexane-2,4-dione often involves large-scale chemical processes. These processes are designed to maximize efficiency and minimize waste. The use of advanced equipment and technology allows for the continuous production of this compound, meeting the demands of various industries .
Chemical Reactions Analysis
Types of Reactions
3,5,5-Trimethylhexane-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
The reactions involving 3,5,5-Trimethylhexane-2,4-dione typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives, each with unique properties and applications .
Scientific Research Applications
3,5,5-Trimethylhexane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3,5,5-Trimethylhexane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s diketone structure allows it to participate in various chemical reactions, influencing biological processes and industrial applications. The exact molecular targets and pathways depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Dimethadione (5,5-Dimethyloxazolidine-2,4-dione)
- Structure : Lacks the 3-methyl group present in trimethadione.
- Role : Dimethadione is the active metabolite of trimethadione, formed via N-demethylation. It has a longer half-life and contributes significantly to the parent drug’s anticonvulsant effects .
- Efficacy: While less potent than trimethadione, it exhibits fewer acute side effects but retains chronic toxicity risks, including renal carcinogenicity in rodent models .
Phenobarbital
- Structure : A barbiturate with a urea-derived core.
- Mechanism : Enhances GABAergic inhibition via allosteric modulation of GABAₐ receptors.
- Comparison: Phenobarbital is broader-spectrum (effective in tonic-clonic seizures) but less effective for petit mal. It also has higher sedative and dependency risks .
Phenytoin (Dilantin)
- Structure : A hydantoin derivative.
- Mechanism : Blocks voltage-gated sodium channels.
- Comparison: Effective in focal and tonic-clonic seizures but ineffective in petit mal.
Pharmacological and Toxicological Data
| Compound | Molecular Formula | CAS | Therapeutic Use | Efficacy in Petit Mal | Key Side Effects |
|---|---|---|---|---|---|
| Trimethadione | C₆H₉NO₃ | 127-48-0 | Petit mal epilepsy | High (70–80% reduction) | Hemeralopia, nephrotoxicity |
| Dimethadione | C₅H₇NO₃ | 695-27-6 | Active metabolite | Moderate | Chronic renal toxicity |
| Phenobarbital | C₁₂H₁₂N₂O₃ | 50-06-6 | Broad-spectrum seizures | Low | Sedation, dependency |
| Phenytoin (Dilantin) | C₁₅H₁₂N₂O₂ | 57-41-0 | Focal/tonic-clonic seizures | None | Gingival hyperplasia, teratogenicity |
Research Findings
- Efficacy: A 1944 study by Everett and Richards compared trimethadione, phenobarbital, and phenytoin in animal models, showing trimethadione’s unique efficacy in petit mal due to its selective suppression of thalamocortical spike-wave activity .
- Toxicity: Diwan et al.
- Clinical Use : Trimethadione’s niche role persists in refractory cases, but it has largely been replaced by ethosuximide and valproate due to safety concerns .
Biological Activity
3,5,5-Trimethylhexane-2,4-dione, also known as 3,3,5-trimethylhexane-2,4-dione, is a diketone compound with the molecular formula . This compound has drawn interest in various fields due to its potential biological activities. This article delves into the biological activity of 3,5,5-trimethylhexane-2,4-dione, summarizing research findings, case studies, and relevant data.
Basic Information:
- Molecular Weight: 156.225 g/mol
- Boiling Point: Approximately 205.7 °C
- Density: 0.909 g/cm³
- LogP: 1.82670
These properties suggest that 3,5,5-trimethylhexane-2,4-dione is a relatively hydrophobic compound, which may influence its biological interactions.
Anti-inflammatory Effects
Diketones are often investigated for their anti-inflammatory properties. Compounds similar to 3,5,5-trimethylhexane-2,4-dione have been reported to inhibit inflammatory pathways in various models. Although direct evidence for this specific compound is sparse, the presence of a diketone structure typically correlates with anti-inflammatory activity.
Antitumor Properties
The antitumor potential of diketones has been explored in several studies. Certain derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival.
Study on Diketone Derivatives
In a study examining various diketone derivatives' biological activities, researchers found that modifications to the carbon chain length and substituents significantly affected their antimicrobial and anticancer activities. While the specific effects of 3,5,5-trimethylhexane-2,4-dione were not isolated, the findings suggest that similar compounds could be developed with enhanced efficacy against specific biological targets .
Toxicological Assessments
Toxicological evaluations are crucial for understanding the safety profile of compounds like 3,5,5-trimethylhexane-2,4-dione. Preliminary studies indicate that diketones can exhibit varying degrees of toxicity depending on their structure and dosage. For instance, some diketones have shown low toxicity in mammalian models but may still pose risks at higher concentrations or with prolonged exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
